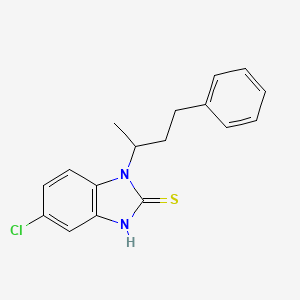

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is a heterocyclic compound featuring a benzimidazole core substituted with a chloro group and a thiol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.

Substitution Reactions:

Alkylation: The 1-position can be alkylated using 1-methyl-3-phenylpropyl bromide in the presence of a strong base like sodium hydride.

Thiol Group Introduction: The thiol group at the 2-position can be introduced by reacting the intermediate with thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or alkoxides to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, and other nucleophiles.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dechlorinated benzimidazole derivatives.

Substitution: Amino or alkoxy-substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol has been studied for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. This specific compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Some studies have suggested that benzimidazole derivatives can induce apoptosis in cancer cells. The thiol group may enhance the compound's ability to interact with cellular targets, potentially leading to new cancer therapies .

Agricultural Applications

The compound may also find use in agriculture as a pesticide or herbicide due to its biological activity against certain pathogens and pests. Its efficacy in inhibiting plant pathogens can be explored further for agricultural formulations .

Material Science

The unique chemical structure of this compound allows for potential applications in materials science:

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance their mechanical and thermal properties due to its strong bonding capabilities and stability under various conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the benzimidazole core could enhance antimicrobial activity, paving the way for new antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies have shown that benzimidazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. A specific investigation into compounds with similar structures revealed that they could activate apoptotic pathways, indicating a promising avenue for anticancer drug development .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The benzimidazole core can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-1H-benzimidazole-2-thiol: Lacks the 1-methyl-3-phenylpropyl group, resulting in different reactivity and biological activity.

1-(1-Methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol:

5-Chloro-1H-benzimidazole: Lacks both the thiol and 1-methyl-3-phenylpropyl groups, making it less versatile in chemical reactions.

Uniqueness

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and thiol groups, along with the 1-methyl-3-phenylpropyl substituent, makes it a versatile compound for various applications in research and industry.

Actividad Biológica

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a benzimidazole core, which is known for its role in various biological activities.

Biological Activity Overview

Research has indicated that benzimidazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Benzimidazoles have been reported to possess significant antimicrobial properties against various pathogens.

- Antidiabetic Effects : Certain derivatives have shown potential as inhibitors of α-glucosidase, contributing to their antidiabetic effects.

- Antiparasitic Activity : Benzimidazole derivatives are widely recognized for their effectiveness against parasitic infections.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as α-glucosidase.

- Interaction with Cellular Targets : It may interact with specific cellular receptors or proteins, influencing cellular signaling pathways.

Antidiabetic Activity

A study evaluated the α-glucosidase inhibitory activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a significant inhibitory effect with an IC50 value that suggests potent activity compared to standard drugs .

Antimicrobial Properties

In another investigation, the antimicrobial efficacy of benzimidazole derivatives was assessed against several bacterial strains. The findings demonstrated that this compound possessed notable antibacterial activity, particularly against Gram-positive bacteria .

Table 1: Biological Activity Summary

Case Study: Antidiabetic Mechanism

In a detailed study on the mechanism of action, researchers found that this compound inhibited α-glucosidase by binding to its active site. This interaction prevented the breakdown of carbohydrates into glucose, thereby reducing postprandial blood sugar levels. The study highlighted the potential for this compound to be developed into a therapeutic agent for managing diabetes .

Propiedades

IUPAC Name |

6-chloro-3-(4-phenylbutan-2-yl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDZJBDDKDIPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.